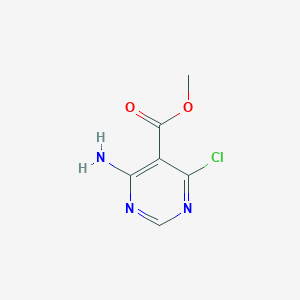

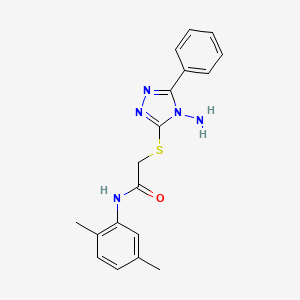

![molecular formula C23H26N2O3S B2468034 3,4-二乙氧基-N-{2-[2-(3-甲基苯基)-1,3-噻唑-4-基]乙基}苯甲酰胺 CAS No. 896376-42-4](/img/structure/B2468034.png)

3,4-二乙氧基-N-{2-[2-(3-甲基苯基)-1,3-噻唑-4-基]乙基}苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-diethoxy-N-{2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.

科学研究应用

抗氧化活性

抗氧化剂在保护细胞免受自由基引起的氧化损伤方面发挥着至关重要的作用。研究人员已经研究了3,4-二乙氧基-N-{2-[2-(3-甲基苯基)-1,3-噻唑-4-基]乙基}苯甲酰胺的抗氧化潜力。 体外研究表明它具有清除自由基和螯合金属离子的能力,使其成为开发新型抗氧化剂的有希望的候选者 .

抗菌特性

该化合物已被评估其对革兰氏阳性菌和革兰氏阴性菌的抗菌活性。通过抑制细菌生长,它可能有助于开发新的抗菌剂。 与现有抗生素的比较研究提供了对其有效性的见解 .

工业应用

酰胺,包括苯甲酰胺,在各种工业领域都有应用。这些包括塑料、橡胶、纸张和农业。 虽然3,4-二乙氧基-N-{2-[2-(3-甲基苯基)-1,3-噻唑-4-基]乙基}苯甲酰胺在这些行业中的具体用途需要进一步探索,但其结构特性使其与材料科学和工业化学相关 .

药物发现

酰胺衍生物因其多种生物活性而在药物发现中受到关注。该化合物的独特结构可能为开发药物剂提供潜在的先导化合物。 研究人员继续探索其与生物靶标的相互作用 .

化学选择性反应

在合成化学中,3,4-二乙氧基-N-{2-[2-(3-甲基苯基)-1,3-噻唑-4-基]乙基}苯甲酰胺已用于化学选择性苄基化反应。 这些反应产生具有特定官能团的衍生物,扩展了该化合物在有机合成中的用途 .

计算研究

理论计算,如密度泛函理论 (DFT),可以提供对该化合物电子结构、稳定性和反应性的见解。 计算化学研究有助于预测其在不同条件下的行为,并指导进一步的实验研究 .

作用机制

The mechanism of action of 3,4-diethoxy-N-{2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is not fully understood. However, studies have shown that it exerts its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways. Additionally, it has been suggested that the compound may have anti-inflammatory effects by inhibiting the production of certain pro-inflammatory cytokines.

Biochemical and Physiological Effects

Studies have shown that 3,4-diethoxy-N-{2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide exhibits a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

实验室实验的优点和局限性

One of the major advantages of using 3,4-diethoxy-N-{2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide in lab experiments is its potential therapeutic applications. The compound has been shown to exhibit anti-cancer, anti-inflammatory, and analgesic properties, making it a promising candidate for the development of new drugs. Additionally, the compound is relatively easy to synthesize, making it accessible for research purposes.

However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. Further studies are needed to fully understand how the compound exerts its biological effects. Additionally, the compound has not been extensively studied in vivo, making it difficult to determine its potential toxicity and side effects.

未来方向

There are several future directions for the study of 3,4-diethoxy-N-{2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide. One of the main areas of research is the development of new drugs based on the compound's anti-cancer, anti-inflammatory, and analgesic properties. Additionally, further studies are needed to fully understand the compound's mechanism of action and to determine its potential toxicity and side effects. Furthermore, the compound could be studied in combination with other drugs to determine its potential synergistic effects. Overall, the study of 3,4-diethoxy-N-{2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide has the potential to lead to the development of new therapeutic agents for the treatment of various diseases.

合成方法

The synthesis of 3,4-diethoxy-N-{2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide involves a series of chemical reactions. The starting materials for the synthesis are 3-methylphenyl-2-aminothiazole and 3,4-diethoxybenzoyl chloride. The reaction between these two compounds results in the formation of 3,4-diethoxy-N-(2-amino-2-oxoethyl)benzamide. This intermediate compound is then reacted with ethyl iodide to obtain the final product, 3,4-diethoxy-N-{2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide.

属性

IUPAC Name |

3,4-diethoxy-N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3S/c1-4-27-20-10-9-17(14-21(20)28-5-2)22(26)24-12-11-19-15-29-23(25-19)18-8-6-7-16(3)13-18/h6-10,13-15H,4-5,11-12H2,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSGFDMWAYLFHSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=CC(=C3)C)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

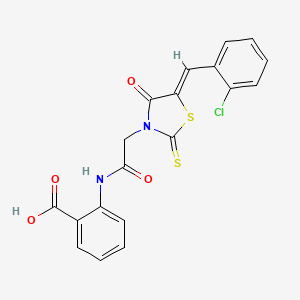

![2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2467951.png)

![2-[[1-[2-(2-Bromophenyl)acetyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2467953.png)

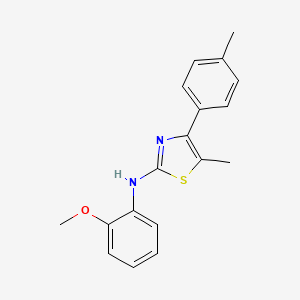

![N-[1-(3-ethylphenyl)piperidin-4-yl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2467959.png)

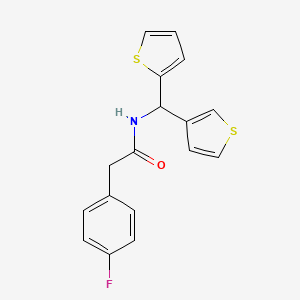

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2467962.png)

![6-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-7H-purine](/img/structure/B2467963.png)

![Tert-butyl 7-[(but-2-ynoylamino)methyl]-2,3-dihydro-1,4-benzoxazine-4-carboxylate](/img/structure/B2467969.png)

![N-[2-(4-phenyl-1H-1,2,3-triazol-1-yl)cyclohexyl]benzenesulfonamide](/img/structure/B2467970.png)

![7-[(E)-but-2-enyl]-8-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/no-structure.png)

![2,4-Dichloro-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2467974.png)